Diacetyldihydromorphine
Overview
Description
Dihydroheroin, also known as diacetyldihydromorphine or acetylmorphinol, is a potent opiate derivative developed in Germany in 1928. It is a semi-synthetic opioid structurally related to morphine and heroin. Dihydroheroin is rarely used in some countries for the treatment of severe pain, such as that caused by terminal cancer .
Preparation Methods
Dihydroheroin is synthesized from dihydromorphine. The synthetic route involves the acetylation of dihydromorphine using acetic anhydride. The reaction conditions typically include heating the mixture to facilitate the acetylation process. Industrial production methods are similar, involving large-scale acetylation reactions under controlled conditions .
Chemical Reactions Analysis
Dihydroheroin undergoes several types of chemical reactions, including:
Oxidation: Dihydroheroin can be oxidized to form various metabolites.
Reduction: The compound can be reduced to its corresponding alcohols.
Substitution: Dihydroheroin can undergo substitution reactions, particularly at the acetyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include dihydromorphine and its acetylated derivatives .
Scientific Research Applications
Dihydroheroin has several scientific research applications, including:
Chemistry: Used in the study of narcotic receptors and opioid receptor binding assays.
Biology: Employed in research to understand the metabolism and pharmacokinetics of opioids.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new opioid analgesics and related compounds.
Mechanism of Action
Dihydroheroin exerts its effects by acting as an agonist at the mu-opioid receptors in the central nervous system. It binds to these receptors, leading to the inhibition of neurotransmitter release and resulting in analgesia. The compound is metabolized into dihydromorphine, which also contributes to its analgesic effects. The molecular targets involved include the mu-opioid receptor, delta-opioid receptor, and kappa-opioid receptor .
Comparison with Similar Compounds
Dihydroheroin is similar to other opioids such as morphine, heroin, and dihydromorphine. it is unique in its fast-acting and longer-lasting effects compared to diamorphine (heroin). The similar compounds include:
Morphine: A natural opioid used for pain relief.
Heroin (Diamorphine): A semi-synthetic opioid derived from morphine.
Dihydromorphine: A semi-synthetic opioid structurally related to morphine.
Dihydroheroin is distinguished by its acetylated structure, which enhances its potency and duration of action compared to morphine and heroin.
Properties
IUPAC Name |
[(4R,4aR,7S,7aR,12bS)-9-acetyloxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-11(23)25-16-6-4-13-10-15-14-5-7-17(26-12(2)24)20-21(14,8-9-22(15)3)18(13)19(16)27-20/h4,6,14-15,17,20H,5,7-10H2,1-3H3/t14-,15+,17-,20-,21-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXVKLDKUADJPV-PVHGPHFFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C3CC4=C5C2(C1OC5=C(C=C4)OC(=O)C)CCN3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC(=O)C)CCN3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198924 | |
Record name | Diacetyldihydromorphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
509-71-7 | |
Record name | Morphinan-3,6-diol, 4,5-epoxy-17-methyl-, diacetate (ester), (5α,6α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=509-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diacetyldihydromorphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diacetyldihydromorphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIACETYLDIHYDROMORPHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PT7532SQJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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